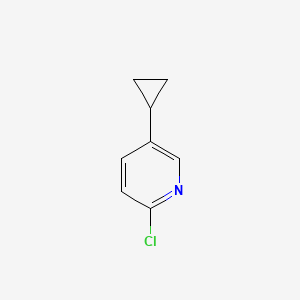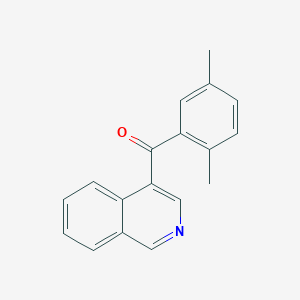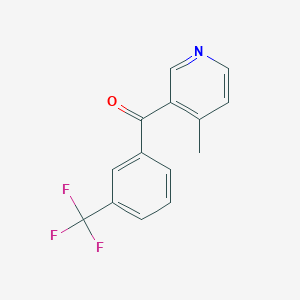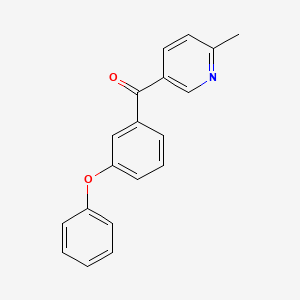![molecular formula C9H10ClNO B1453216 [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 1217129-50-4](/img/structure/B1453216.png)
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride
Overview
Description
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol. It is characterized by the presence of an aniline group and a propargyloxy group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is used for chemical probe synthesis and is a trifunctional building block . This suggests that it can interact with a variety of biological targets.
Mode of Action
The compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction results in potential downstream applications via the alkyne tag .
Result of Action
Its ability to allow for uv light-induced covalent modification of a biological target suggests that it can cause significant changes at the molecular level .
Action Environment
Given its light-activated nature, factors such as exposure to uv light would likely play a significant role in its action .
Biochemical Analysis
Cellular Effects
The effects of [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of certain signaling pathways, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with enzymes involved in oxidative formylation reactions, acting as a photosensitizer and generating reactive oxygen species through energy transfer and single electron transfer pathways . These interactions can result in significant changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antitumor or anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with cellular toxicity and organ damage in animal studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized through oxidative reactions, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall activity and function . Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride typically involves the reaction of 4-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-aminophenol is replaced by the propargyloxy group.
Industrial Production Methods: The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: The aniline group can participate in nucleophilic aromatic substitution reactions with various electrophiles.
Click Chemistry: The terminal alkyne functionality allows for potential click chemistry reactions with azides to form triazoles.
Acid-Base Reactions: The hydrochloride salt suggests acidic properties, allowing it to participate in acid-base reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include electrophiles such as alkyl halides or acyl halides.
Click Chemistry: Azide-functionalized probes are used in the presence of a copper catalyst.
Acid-Base Reactions: Strong bases or acids are used to facilitate the reaction.
Major Products:
Nucleophilic Aromatic Substitution: Substituted aniline derivatives.
Click Chemistry: Triazole derivatives.
Acid-Base Reactions: Corresponding salts and neutral compounds.
Scientific Research Applications
Chemistry:
Bioconjugation: The alkyne group in the molecule suggests potential use in bioconjugation chemistry.
Ligand Design: The aromatic amine group can be used in the design of ligands for various targets.
Biology and Medicine:
Protein-Protein Interactions: The compound can be used to study protein-protein interactions and protein localization through bioconjugation techniques.
Drug Delivery: The compound’s functional groups allow for the development of drug delivery systems that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoic acid: Similar structure with a carboxylic acid group instead of an amine group.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure with an aldehyde group instead of an amine group.
4-(Prop-2-yn-1-yloxy)phenol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and click chemistry, highlights its versatility.
Properties
IUPAC Name |
4-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMGBJDHWHLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


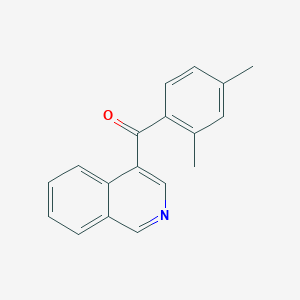

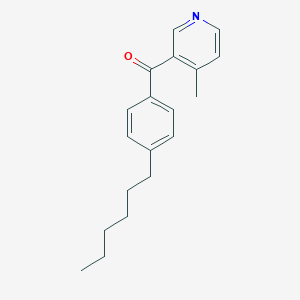

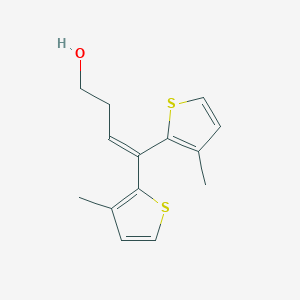
![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)

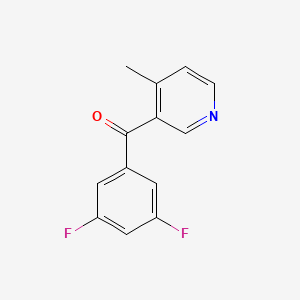

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
